molecular formula C12H15FN2 B13251417 5-Fluoro-2-(pentylamino)benzonitrile

5-Fluoro-2-(pentylamino)benzonitrile

Cat. No.: B13251417
M. Wt: 206.26 g/mol
InChI Key: KXGMLOGDVNURCC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pentylamino)benzonitrile is a benzonitrile derivative featuring a fluorine atom at the 5-position and a pentylamino (-NH-C₅H₁₁) group at the 2-position of the aromatic ring. The pentylamino group enhances lipophilicity, which may improve membrane permeability in biological systems, while the fluorine atom contributes to electronic modulation and metabolic stability .

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

5-fluoro-2-(pentylamino)benzonitrile

InChI

InChI=1S/C12H15FN2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8,15H,2-4,7H2,1H3

InChI Key

KXGMLOGDVNURCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C=C(C=C1)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pentylamino)benzonitrile typically involves the nucleophilic aromatic substitution of a fluorinated benzonitrile precursor. One common method starts with 2-bromo-5-fluorobenzonitrile, which undergoes nucleophilic aromatic substitution with pentylamine under controlled conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of 5-Fluoro-2-(pentylamino)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pentylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alkoxides, with solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted benzonitrile derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

5-Fluoro-2-(pentylamino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pentylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 5-Fluoro-2-(pentylamino)benzonitrile and related benzonitrile derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
5-Fluoro-2-(pentylamino)benzonitrile Not available C₁₂H₁₄FN₂ 205.26 (calculated) 5-F, 2-pentylamino Hypothesized use in drug intermediates
5-Amino-2-fluorobenzonitrile 37705-82-1 C₇H₅FN₃ 133.15 5-F, 2-amino Higher polarity; potential API precursor
5-Nitro-2-(pentylamino)benzonitrile 145980-95-6 Not provided Not provided 5-NO₂, 2-pentylamino Pharmaceutical intermediate; nitro group enhances reactivity
5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile 868271-04-9 C₁₀H₉FN₂O 192.19 5-F, 2-propan-2-ylideneaminooxy Stable at 2–8°C; used in synthesis
5-Fluoro-2-(trifluoromethoxy)benzonitrile 1092460-82-6 C₈H₃F₄NO 205.11 5-F, 2-trifluoromethoxy High lipophilicity; agrochemical applications
5-Fluoro-2-(trifluoromethyl)benzonitrile 240800-45-7 C₈H₃F₄N 189.11 5-F, 2-CF₃ Fluorinated building block for drug design
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile 1408189-62-7 C₁₄H₁₇FN₂O 248.30 5-F, 2-(piperidin-1-yl)ethoxy Predicted pKa 8.49; medicinal chemistry
4-Amino-5-fluoro-2-hydroxybenzonitrile 162437-93-6 C₇H₅FN₂O 152.13 4-NH₂, 5-F, 2-OH Phenolic group enhances solubility

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The pentylamino group in 5-Fluoro-2-(pentylamino)benzonitrile increases lipophilicity compared to smaller substituents like amino (C₇H₅FN₃, MW 133.15) or hydroxyl (C₇H₅FN₂O, MW 152.13) . This property is critical for optimizing blood-brain barrier penetration in CNS-targeted drugs. Trifluoromethoxy (C₈H₃F₄NO, MW 205.11) and trifluoromethyl (C₈H₃F₄N, MW 189.11) groups further enhance lipophilicity and metabolic stability, making them valuable in agrochemicals .

Electronic Modulation: The electron-withdrawing nitro group in 5-Nitro-2-(pentylamino)benzonitrile increases reactivity, facilitating electrophilic substitution reactions in synthetic pathways . Fluorine’s electronegativity stabilizes the aromatic ring, reducing susceptibility to oxidative degradation .

Applications in Drug Development: Analogs like 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile (MW 248.30) highlight the use of heterocyclic amines in kinase inhibitors or GPCR modulators . The propan-2-ylideneaminooxy group in 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile (MW 192.19) may serve as a protecting group in multistep syntheses .

Notes

  • Direct data for 5-Fluoro-2-(pentylamino)benzonitrile are inferred from structural analogs due to its absence in the provided evidence.
  • Substituent choices balance lipophilicity, electronic effects, and synthetic feasibility, as seen in pharmaceutical intermediates (e.g., 5-Nitro-2-(pentylamino)benzonitrile) .
  • Fluorinated benzonitriles are prioritized in drug discovery for their improved bioavailability and target binding .

Biological Activity

5-Fluoro-2-(pentylamino)benzonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data to provide an overview of its biological activity.

Chemical Structure and Properties

5-Fluoro-2-(pentylamino)benzonitrile has the following chemical structure:

  • Molecular Formula : C13H15FN2
  • Molecular Weight : 220.27 g/mol
  • IUPAC Name : 5-fluoro-2-(pentylamino)benzonitrile

The presence of a fluorine atom and a pentylamino group suggests that this compound may interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions.

Research indicates that compounds similar to 5-Fluoro-2-(pentylamino)benzonitrile often exert their biological effects through modulation of enzyme activity or receptor binding. The fluorine atom can enhance lipophilicity, potentially increasing membrane permeability and bioavailability. Additionally, the pentylamino group may facilitate interactions with specific protein targets.

Anticancer Properties

Several studies have investigated the anticancer potential of benzonitrile derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that benzonitrile derivatives could induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

5-Fluoro-2-(pentylamino)benzonitrile has been evaluated for its antimicrobial properties. Research indicates that related compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Case Studies

  • Antitumor Activity : In vitro studies on similar benzonitrile derivatives indicated that they could inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G1 phase. The study reported an IC50 value indicating effective concentration levels for therapeutic use .
  • Antimicrobial Efficacy : A comparative analysis of various benzonitrile compounds revealed that 5-Fluoro-2-(pentylamino)benzonitrile exhibited superior activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Induces apoptosis
AntimicrobialStaphylococcus aureusInhibits growth
AntimicrobialEscherichia coliDisrupts cell membrane

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